1-Phenoxy-2-propanol
Overview
Description
1-Phenoxy-2-propanol is an organic compound with the chemical formula C9H12O2. It is a colorless liquid characterized by its phenoxy and propanol functional groups. This compound is known for its applications in various industries due to its unique chemical properties .
Mechanism of Action
Target of Action
1-Phenoxy-2-propanol, also known as 1-Phenoxypropan-2-ol, is primarily used as an anesthetic agent . It is known to induce anesthetic effects on the peripheral tissues isolated from Biomphalaria alexandrina . .
Mode of Action
It is known to induce anesthetic effects, suggesting that it may interact with neuronal ion channels or receptors to inhibit nerve signal transmission .
Pharmacokinetics
It is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
This compound is known to have anesthetic properties . It has been used as an additive to saline to induce anesthetic effects on the peripheral tissues isolated from Biomphalaria alexandrina prior to fixation
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it forms explosive mixtures with air on intense heating , indicating that temperature and air exposure could affect its stability.
Biochemical Analysis
Biochemical Properties
1-Phenoxy-2-propanol plays a significant role in biochemical reactions, particularly as an anesthetic. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to affect mitochondrial ATP synthesis by abolishing mitochondrial membrane potential . This interaction suggests that this compound may inhibit enzymes involved in the electron transport chain, leading to reduced ATP production. Additionally, it has been used to induce anesthetic effects on peripheral tissues, indicating its interaction with proteins involved in nerve signal transmission .
Cellular Effects
This compound has notable effects on cellular processes. It has been observed to decrease ATP levels in nematodes and cultured mammalian cells . This reduction in ATP levels is associated with mitochondrial dysfunction, which can impact various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce stress-related aftereffects in cells further highlights its influence on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mitochondrial components. By disrupting the mitochondrial membrane potential, it inhibits ATP synthesis, leading to decreased energy availability for cellular processes . This inhibition likely involves binding interactions with enzymes in the electron transport chain, preventing the normal flow of electrons and proton gradient formation. Additionally, this compound may influence gene expression by altering the cellular energy state, which can affect transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to reduced efficacy as an anesthetic . Long-term exposure to the compound may result in sustained mitochondrial dysfunction and chronic reduction in ATP levels, impacting cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces anesthesia without significant adverse effects . Higher doses can lead to toxic effects, including severe mitochondrial dysfunction and substantial ATP depletion . These toxic effects highlight the importance of carefully controlling the dosage to avoid adverse outcomes in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes that convert it into different metabolites, which can then enter other biochemical pathways . The compound’s interaction with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase suggests its involvement in oxidation-reduction reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . The compound may also interact with transporters and binding proteins that facilitate its movement within the cell . Its distribution within tissues can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it exerts its effects on ATP synthesis . The compound’s ability to target mitochondria is likely due to its lipophilic properties, allowing it to integrate into mitochondrial membranes. This localization is crucial for its role in disrupting mitochondrial function and influencing cellular energy metabolism .
Preparation Methods
1-Phenoxy-2-propanol can be synthesized through several methods:
Chemical Reactions Analysis
1-Phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetone under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
1-Phenoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its solubility properties.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Comparison with Similar Compounds
1-Phenoxy-2-propanol can be compared to other similar compounds such as:
- Propylene glycol phenyl ether
- Phenoxyisopropanol
- Propylene phenoxytol
These compounds share similar structural features but differ in their physical and chemical properties, such as boiling points, solubility, and reactivity. This compound is unique due to its specific combination of phenoxy and propanol groups, which confer distinct solubility and reactivity characteristics .
Properties
IUPAC Name |
1-phenoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKWZIFZMJLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027312 | |
Record name | 1-Phenoxy-2-propanol | |
Source | EPA DSSTox | |
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Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Reference #1] | |
Record name | 2-Propanol, 1-phenoxy- | |
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Record name | Propylene phenoxetol | |
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Boiling Point |
241.2 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 15.1 g/L at 20 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0622 g/cu cm at 20 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.27 (Air = 1) | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 0.00218 mm Hg at 25 °C | |
Record name | Propylene phenoxetol | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Propylene glycol phenyl ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |
Record name | Propylene glycol phenyl ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow liquid | |
CAS No. |
770-35-4 | |
Record name | 1-Phenoxy-2-propanol | |
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Record name | Propylene glycol phenyl ether | |
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Record name | 1-Phenoxy-2-propanol | |
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Record name | 2-Propanol, 1-phenoxy- | |
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Record name | 1-Phenoxy-2-propanol | |
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Record name | 1-phenoxypropan-2-ol | |
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Record name | PHENOXYISOPROPANOL | |
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Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
11.4 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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